![molecular formula C13H15F2NO2 B5640488 4-(2,6-difluoro-3-methylbenzyl)-1,4-oxazepan-5-one](/img/structure/B5640488.png)
4-(2,6-difluoro-3-methylbenzyl)-1,4-oxazepan-5-one
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves several steps, including substitutions of fluorine atoms and reductions of nitro groups under mild conditions. A notable method involves the synthesis of a novel benzo[1,5]oxazepin-4-one skeleton compound from 1,5-difluoro-2,4-dinitrobenzene (DFDNB), showcasing the versatility of starting materials and reaction conditions in producing such compounds (Wang et al., 2008). Additionally, the synthesis of polyfluorodibenz[b,f][1,4]oxazepines from 2-[(polyfluorobenzylidene)amino]phenols indicates a pathway to fluorinated derivatives through cyclization processes in the presence of triethylamine (Allaway et al., 2002).
Molecular Structure Analysis
The molecular structure of such compounds is often determined by techniques like single-crystal X-ray diffraction, as seen in the study of tetrafluorodibenzo[b,f][1,4]oxazepine, which helps elucidate the spatial arrangement and bond lengths critical for understanding the compound's reactivity and interactions (Allaway et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving 4-(2,6-difluoro-3-methylbenzyl)-1,4-oxazepan-5-one derivatives can include transformations under solventless and metal-free conditions, offering greener alternatives for compound synthesis. For example, a novel synthesis route for the antiepileptic drug rufinamide, a structurally related compound, employs a one-pot reaction with solventless, metal-free catalysis (Bonacorso et al., 2015).
properties
IUPAC Name |
4-[(2,6-difluoro-3-methylphenyl)methyl]-1,4-oxazepan-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2NO2/c1-9-2-3-11(14)10(13(9)15)8-16-5-7-18-6-4-12(16)17/h2-3H,4-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMFMFAXPAMPTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)CN2CCOCCC2=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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